
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features a pyridinium ring, which is a six-membered aromatic ring containing one nitrogen atom, and an acetonitrile group attached to the nitrogen atom. The hydrochloride part indicates that the compound is in its salt form, which often enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride typically involves the reaction of pyridine with acetonitrile in the presence of a suitable catalyst. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective alkylation .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of cationic half-sandwich rare-earth catalysts has been reported to provide efficient and atom-economical methods for the synthesis of 2-alkylated pyridine derivatives . These methods are scalable and can be adapted for continuous production processes.
化学反応の分析
Types of Reactions
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to its neutral pyridine form.
Substitution: The acetonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or a nucleophile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Neutral pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pyridine-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
作用機序
The mechanism of action of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine core but have an additional fused imidazole ring.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is unique due to its specific structure, which combines a pyridinium ring with an acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H8ClN2+ |
|---|---|
分子量 |
155.60 g/mol |
IUPAC名 |
2-pyridin-1-ium-1-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1; |
InChIキー |
HEJOROWXIWLCMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CC#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


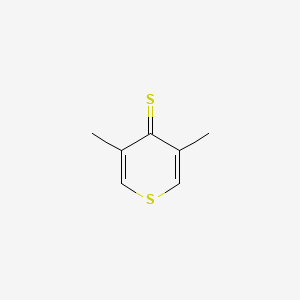
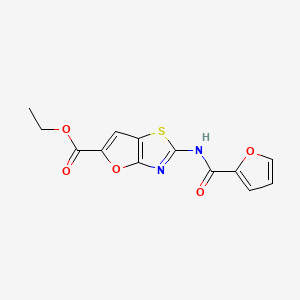
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
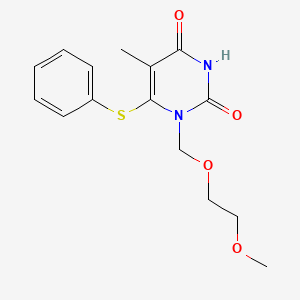

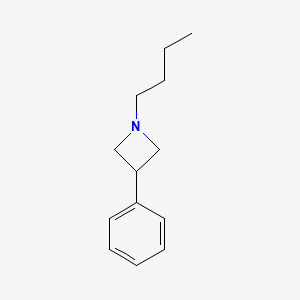
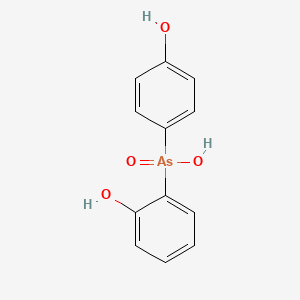




![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
